molecular formula C12H18N2O3S B1489354 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol CAS No. 1219957-10-4

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol

Cat. No. B1489354
M. Wt: 270.35 g/mol
InChI Key: MBUBGUCGSALUCG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol” are not explicitly available .

Scientific Research Applications

Application in the Field of Medicinal Chemistry

Summary of the Application

These compounds were evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs .

Methods of Application

A series of benzimidazole derivatives were designed and synthesized, with the 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . These compounds were then evaluated in vitro for their ability to inhibit COX-1 and COX-2 .

Results or Outcomes

Several compounds showed selective inhibition to the COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 .

Application in the Field of Antimicrobial and Anti-inflammatory Research

Summary of the Application

2-(4-methylsulfonylphenyl) indole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

Methods of Application

Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized . The synthesized compounds were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Results or Outcomes

Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Application in the Field of Anti-inflammatory Research

Summary of the Application

A series of 2-substituted-4,5-diarylpyrroles were developed as potent anti-inflammatory agents .

Methods of Application

The compounds were synthesized and then tested for their anti-inflammatory activity against paw edema produced in the adjuvant arthritis rat model .

Results or Outcomes

Among the series, 2-[(trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole was reported as a potent anti-inflammatory agent .

Application in the Field of Antiviral Research

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application

The compounds were synthesized and then tested for their antiviral activity .

Results or Outcomes

Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .

Application in the Field of Heterocyclic Compound Synthesis

Summary of the Application

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

Methods of Application

Various methods have been reported for the formation of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .

Results or Outcomes

This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

Safety And Hazards

The safety and hazards associated with “1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol” are not explicitly available .

properties

IUPAC Name

1-(3-amino-4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-18(16,17)12-3-2-9(8-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUBGUCGSALUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226475
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol

CAS RN

1219957-10-4
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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